4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine
Overview
Description
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is a chemical compound that features a morpholine ring attached to a phenyl group, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group
Biochemical Analysis
Biochemical Properties
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These interactions are crucial as they can affect the synthesis of nucleotides and fatty acids, respectively. The compound’s ability to bind to the active sites of these enzymes suggests its potential as a therapeutic agent in treating bacterial infections and other diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. In Chinese hamster ovary cell cultures, the compound has been observed to suppress cell growth while increasing cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels . This indicates that the compound can influence cellular metabolism and energy production. Additionally, it has been found to suppress galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of DHFR and enoyl ACP reductase involves hydrogen bonding interactions at the active sites of these enzymes . These interactions disrupt the normal function of the enzymes, leading to a decrease in nucleotide and fatty acid synthesis. Furthermore, the compound’s ability to increase intracellular ATP levels suggests it may also influence cellular energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it a viable candidate for long-term biochemical studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be carefully studied to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of DHFR and enoyl ACP reductase suggests its involvement in nucleotide and fatty acid metabolism . Additionally, its impact on glucose uptake and ATP production indicates a broader role in cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to increase glucose uptake suggests it may interact with glucose transporters on the cell membrane . Its distribution within tissues and cells can affect its localization and accumulation, which are critical factors for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s interactions with specific enzymes and proteins can direct it to particular cellular compartments or organelles. Post-translational modifications and targeting signals may also influence its localization, affecting its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine typically involves the following steps:
Formation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: This intermediate can be synthesized by reacting 2,5-dimethylpyrrole with benzaldehyde under acidic conditions.
Reduction to 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Formation of this compound: The final step involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol with morpholine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with different substituents replacing the morpholine ring.
Scientific Research Applications
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antitubercular agent.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of bacterial cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has similar structural features and has been studied for its ability to improve monoclonal antibody production in cell cultures.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides: These compounds have shown significant antibacterial and antitubercular properties.
Uniqueness
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is unique due to its specific combination of a morpholine ring and a 2,5-dimethyl-1H-pyrrol-1-yl group attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-3-4-14(2)18(13)16-7-5-15(6-8-16)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFKQOVGMQLDDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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